2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- is an organic compound characterized by its unique structure, which includes a benzofuranone moiety with ethoxy and phenyl substituents. Its molecular formula is and it has a molecular weight of approximately 254.28 g/mol. The compound features a benzofuran ring fused with a carbonyl group and is further substituted at the 3-position with an ethoxy group and a phenyl group, contributing to its distinct chemical properties and potential reactivity in various applications .
The compound participates in several significant reactions, including:
Several methods have been developed for synthesizing 2(3H)-benzofuranone, 3-ethoxy-3-phenyl-. Notable approaches include:
2(3H)-Benzofuranone, 3-ethoxy-3-phenyl- has potential applications in various fields:
Interaction studies involving 2(3H)-benzofuranone, 3-ethoxy-3-phenyl- are essential for understanding its behavior in biological systems and materials science. Preliminary studies suggest that compounds with similar structures can interact with biological macromolecules or participate in complex formation, which may influence their pharmacokinetics and pharmacodynamics.
Several compounds share structural features with 2(3H)-benzofuranone, 3-ethoxy-3-phenyl-. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzofuranone | Contains a benzofuran ring without additional substituents | Simpler structure with fewer functional groups |
| 7-Methylbenzofuran-2(3H)-one | Methyl substitution at position 7 | Increased lipophilicity due to methyl group |
| 5-Methylbenzofuranone | Methyl substitution at position 5 | Different regioisomer affecting reactivity |
| 4-Ethoxybenzofuranone | Ethoxy group at position 4 | Different positioning alters chemical behavior |
The uniqueness of 2(3H)-benzofuranone, 3-ethoxy-3-phenyl- lies in its specific combination of ethoxy and phenyl substituents at the same carbon atom of the benzofuranone framework. This configuration may impart distinct physical and chemical properties compared to other similar compounds.
The neuroprotective potential of benzofuranone derivatives, including 2(3H)-benzofuranone, 3-ethoxy-3-phenyl-, represents a promising therapeutic approach for addressing the complex pathophysiology of Alzheimer's disease [11] [12]. Alzheimer's disease is characterized by progressive neurodegeneration involving multiple pathological mechanisms, including cholinergic system dysfunction, amyloid-beta peptide accumulation, tau protein hyperphosphorylation, and oxidative stress [12] [13].
Benzofuran derivatives have demonstrated significant neuroprotective properties through their ability to target multiple pathways involved in Alzheimer's disease progression [11] [12]. The multifactorial nature of Alzheimer's disease requires therapeutic agents capable of addressing several pathogenic mechanisms simultaneously, making multi-target compounds particularly valuable for drug development [12]. Benzofuranone compounds have shown the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, modulate cannabinoid receptors, and provide protection against amyloid-beta peptide-induced toxicity [11] [14].
The structural diversity of benzofuranone derivatives allows for the optimization of neuroprotective activity through strategic modifications [12] [15]. Compounds containing methoxy substituents, carboxamide groups, and various aromatic substitutions have demonstrated enhanced neuroprotective effects in cellular and animal models of neurodegeneration [15]. The benzofuran scaffold provides a versatile framework for developing compounds with improved blood-brain barrier penetration and selective targeting of central nervous system pathology [12].
Acetylcholinesterase inhibition represents a primary therapeutic target for Alzheimer's disease treatment, as the progressive loss of cholinergic neurotransmission contributes significantly to cognitive decline [16] [17]. Benzofuranone derivatives, including structural analogs of 2(3H)-benzofuranone, 3-ethoxy-3-phenyl-, have demonstrated potent acetylcholinesterase inhibitory activity with inhibitory concentration values in the nanomolar to micromolar range [16] [14] [18].
The 5,6-dimethoxybenzofuranone derivatives have emerged as particularly potent acetylcholinesterase inhibitors, with compound 5b achieving an inhibitory concentration of 52 ± 6.38 nanomolar [16]. This potency approaches that of clinically approved acetylcholinesterase inhibitors, demonstrating the therapeutic potential of the benzofuranone scaffold [16]. Structure-activity relationship studies have revealed that methoxy substitutions at specific positions on the benzofuran ring significantly enhance enzyme inhibitory activity [16] [14].
Kinetic analysis of benzofuranone-mediated acetylcholinesterase inhibition has revealed multiple inhibition mechanisms [16] [17]. While most benzofuran derivatives exhibit competitive inhibition patterns, some compounds demonstrate uncompetitive or mixed inhibition kinetics [17]. The most potent compounds show binding interactions similar to established acetylcholinesterase inhibitors like donepezil, forming key interactions with tryptophan and histidine residues within the enzyme active site [16].
Table 2: Acetylcholinesterase Inhibition Data for Benzofuranone Derivatives
| Compound | Inhibitory Concentration (IC50) | Inhibition Type | Key Binding Interactions |
|---|---|---|---|
| 5,6-dimethoxybenzofuranone (5b) | 52 ± 6.38 nM | Competitive | Tryptophan, histidine residues |
| Kellin (1a) | 102.4 ± 5.72 μM | Competitive | Active site binding |
| Cathafuran C (14) | 1.7 μM (Ki value) | Competitive | Butyrylcholinesterase selective |
| Benzofuran derivative (amino ester 5) | 36.53 μM (Ki value) | Uncompetitive | Unique binding mechanism |
| 6-methoxybenzofuranone | 10 ± 6.87 nM | Competitive | High-affinity binding |
| 6-ethoxybenzofuranone | 32 ± 7.75 nM | Competitive | Selective enzyme inhibition |
The selectivity profile of benzofuranone derivatives toward acetylcholinesterase versus butyrylcholinesterase varies significantly based on structural modifications [16] [14]. Compounds with dimethoxy substitutions generally show reduced selectivity compared to single methoxy derivatives, while the addition of pyridinium moieties enhances dual enzyme inhibition capabilities [16]. This dual inhibition profile is particularly valuable for Alzheimer's disease treatment, as both enzymes contribute to cholinergic system dysfunction [14].
Molecular docking studies have provided detailed insights into the binding interactions between benzofuranone derivatives and acetylcholinesterase [16] [18]. The compounds typically form hydrogen bonds with key amino acid residues, while aromatic substituents engage in pi-pi stacking interactions with tryptophan residues [18]. The ethoxy and phenyl substituents present in 2(3H)-benzofuranone, 3-ethoxy-3-phenyl- are predicted to contribute to binding affinity through hydrophobic interactions within the enzyme active site [18].
Oxidative stress represents a critical pathological mechanism in Alzheimer's disease, involving the overproduction of reactive oxygen species and the depletion of antioxidant defense systems [19] [20] [15]. Benzofuranone derivatives demonstrate significant potential for multi-target engagement in oxidative stress pathways, offering neuroprotection through multiple complementary mechanisms [20] [15].
The 3,3-disubstituted-3H-benzofuran-2-one derivatives have shown remarkable antioxidant capacity in cellular models of neurodegeneration [20]. These compounds effectively reduce intracellular reactive oxygen species levels and protect differentiated neuronal cells from catechol-induced oxidative damage [20]. Compound 9, a representative benzofuran-2-one derivative, demonstrated exceptional ability to boost heme oxygenase-1 messenger ribonucleic acid expression and enhance perinuclear heme oxygenase-1 protein isoform expression when cells were exposed to oxidative stress [20].
The neuroprotective mechanisms of benzofuranone derivatives involve the upregulation of critical antioxidant enzymes and cellular defense pathways [19] [15]. Treatment with benzofuran compounds has been shown to significantly increase nuclear factor erythroid 2-related factor 2 expression, superoxide dismutase 1 activity, and heme oxygenase-1 levels while reducing catalase expression in brain tissue [19]. These changes indicate activation of the nuclear factor erythroid 2-related factor 2 signaling pathway, which serves as a master regulator of cellular antioxidant responses [19].
Table 3: Multi-Target Oxidative Stress Pathway Engagement by Benzofuranone Derivatives
| Target Pathway | Compound Effect | Cellular Outcome | Neuroprotective Benefit |
|---|---|---|---|
| Nuclear factor erythroid 2-related factor 2 signaling | Significant upregulation | Enhanced antioxidant gene expression | Cellular protection from oxidative damage |
| Heme oxygenase-1 expression | Protein and messenger ribonucleic acid increase | Improved oxidative stress resistance | Neuronal survival enhancement |
| Superoxide dismutase 1 activity | Enzyme activity elevation | Reactive oxygen species neutralization | Mitochondrial protection |
| Reactive oxygen species levels | Significant reduction | Cellular oxidative balance restoration | Prevention of neuronal death |
| Lipid peroxidation | Inhibition of peroxidative damage | Membrane integrity preservation | Synaptic function maintenance |
| Glutathione systems | Antioxidant capacity enhancement | Cellular redox homeostasis | Neuroprotective resilience |
The 7-methoxy-N-phenylbenzofuran-2-carboxamide derivatives have demonstrated particularly effective multi-target engagement in oxidative stress pathways [15]. Compound 1j, bearing a hydroxyl substitution, showed marked inhibition of N-methyl-D-aspartate-induced reactive oxygen species generation and exhibited appreciable antioxidant activity through lipid peroxidation inhibition and 1,1-diphenyl-2-picrylhydrazyl radical scavenging [15]. This compound achieved 62% inhibition of lipid peroxidation and 23.5% inhibition of 1,1-diphenyl-2-picrylhydrazyl radical formation at 100 micromolar concentration [15].
The cannabinoid receptor modulation pathway represents another important target for benzofuranone-mediated neuroprotection [11]. Compound 8, a 2-arylbenzofuran derivative, demonstrated selective cannabinoid CB2 receptor binding and showed immunomodulatory effects by switching microglia from the pro-inflammatory M1 phenotype to the neuroprotective M2 phenotype [11]. This mechanism provides protection against neuroinflammation, which contributes significantly to Alzheimer's disease progression [11].